Tetranactin
Overview
Description
Tetranactin is a macrotetrolide antibiotic isolated from the bacterium Streptomyces aureus. It is known for its remarkable miticidal activity and low toxicity to warm-blooded animals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetranactin is synthesized through the fermentation of Streptomyces aureus. The process involves cultivating the bacterium in a suitable medium, followed by extraction and purification of the antibiotic. The specific conditions for fermentation, including temperature, pH, and nutrient composition, are optimized to maximize yield .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The fermentation process is carried out in bioreactors, and the antibiotic is extracted using solvents such as ethanol or methanol. The crude extract is then purified using techniques like chromatography to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Tetranactin undergoes various chemical reactions, including complexation with metal cations. It acts as a monovalent cation ionophore, selectively binding to ions such as potassium and ammonium .
Common Reagents and Conditions: The complexation reactions typically occur in polar organic solvents like nitrobenzene or methanol. The stability of the complexes formed depends on the specific cation and the solvent used .
Major Products: The primary products of these reactions are stable complexes of this compound with the respective cations. These complexes have been studied for their stability and selectivity .
Scientific Research Applications
Tetranactin has a wide range of scientific research applications:
Mechanism of Action
Tetranactin acts as a monovalent cation ionophore, selectively binding to potassium and ammonium ions. This binding disrupts ion gradients across biological membranes, leading to the uncoupling of oxidative phosphorylation in mitochondria. The disruption of ion gradients is the primary mechanism by which this compound exerts its miticidal effects .
Comparison with Similar Compounds
Tetranactin is part of the macrotetrolide family, which includes:
- Nonactin
- Monactin
- Dinactin
- Trinactin
Comparison:
- Nonactin: Known for its high selectivity for ammonium ions and used in ion-selective electrodes .
- Monactin, Dinactin, Trinactin: These compounds share similar ionophoretic properties but differ in their selectivity and stability of the complexes formed .
This compound is unique in its strong miticidal activity and low toxicity to warm-blooded animals, making it a promising candidate for agricultural and medical applications .
Properties
IUPAC Name |
(1S,2S,5S,7S,10R,11R,14R,16R,19S,20S,23S,25S,28R,29R,32R,34R)-5,14,23,32-tetraethyl-2,11,20,29-tetramethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H72O12/c1-9-29-21-33-13-17-38(49-33)26(6)42(46)54-31(11-3)23-35-15-19-40(51-35)28(8)44(48)56-32(12-4)24-36-16-20-39(52-36)27(7)43(47)55-30(10-2)22-34-14-18-37(50-34)25(5)41(45)53-29/h25-40H,9-24H2,1-8H3/t25-,26+,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,38+,39+,40- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNPHSJWQZXWIX-DCVDGXQQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)CC)C)CC)C)CC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@@H]2CC[C@@H](O2)[C@H](C(=O)O[C@@H](C[C@H]3CC[C@H](O3)[C@@H](C(=O)O[C@H](C[C@@H]4CC[C@@H](O4)[C@H](C(=O)O[C@@H](C[C@H]5CC[C@H](O5)[C@@H](C(=O)O1)C)CC)C)CC)C)CC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H72O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058058 | |
Record name | Tetranactin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
793.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33956-61-5 | |
Record name | Tetranactin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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